molecular formula C23H22FNO5 B12027227 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 618077-34-2

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12027227
CAS No.: 618077-34-2
M. Wt: 411.4 g/mol
InChI Key: YFBDAPIIGURZDC-XUTLUUPISA-N
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Description

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxybenzoyl group, a fluorophenyl group, and a hydroxy-pyrrolone core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves multiple steps, typically starting with the preparation of the core pyrrolone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the allyloxybenzoyl and fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The allyloxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and allyloxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other pyrrolone derivatives with different substituents. For example:

  • 4-(4-(Methoxy)benzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(2-ethoxyethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Ethoxy)benzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-propoxyethyl)-1H-pyrrol-2(5H)-one These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and potential applications. The unique combination of allyloxy, fluorophenyl, and hydroxy groups in 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one makes it distinct and potentially more versatile in various applications.

Properties

CAS No.

618077-34-2

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22FNO5/c1-3-12-30-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(24)14-16)25(11-13-29-2)23(28)22(19)27/h3-10,14,20,26H,1,11-13H2,2H3/b21-19+

InChI Key

YFBDAPIIGURZDC-XUTLUUPISA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)F

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)F

Origin of Product

United States

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